2-(Cyclohexylmethoxy)benzoic acid
CAS No.:
Cat. No.: VC13324194
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O3 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 2-(cyclohexylmethoxy)benzoic acid |
| Standard InChI | InChI=1S/C14H18O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) |
| Standard InChI Key | WIMHBCKCKSRKNO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)COC2=CC=CC=C2C(=O)O |
| Canonical SMILES | C1CCC(CC1)COC2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(Cyclohexylmethoxy)benzoic acid consists of a benzoic acid backbone with a cyclohexylmethoxy group (-O-CH-CH) at the ortho position. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 2-(cyclohexylmethoxy)benzoic acid |
| Canonical SMILES | C1CCC(CC1)COC2=CC=CC=C2C(=O)O |
| Solubility (Water) | Low (<1 mg/mL at 25°C) |
| Melting Point | 142–145°C (estimated) |
The cyclohexylmethoxy group introduces steric bulk and lipophilicity, influencing solubility and reactivity .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700 cm (C=O stretch) and 1250 cm (C-O-C ether stretch).
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NMR (¹H):
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δ 1.2–1.8 (m, 11H, cyclohexyl)
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δ 3.8 (d, 2H, -OCH-)
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δ 7.2–8.1 (m, 4H, aromatic).
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Synthesis and Optimization
General Synthesis Pathway
The synthesis typically involves:
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Etherification: Reaction of 2-hydroxybenzoic acid with cyclohexylmethyl bromide in the presence of a base (e.g., KCO).
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Purification: Crystallization using methanol/water systems .
Reaction Conditions
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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Lipophilicity: The cyclohexyl group enhances membrane permeability, critical for CNS-targeted drugs.
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Steric Effects: Ortho substitution reduces enzymatic degradation compared to para isomers .
Materials Science Applications
Polymer Modification
Incorporating 2-(cyclohexylmethoxy)benzoic acid into polymers improves:
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Thermal Stability: Degradation temperature increases by 40–60°C in polyesters.
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Solubility: Enhances compatibility with hydrophobic matrices.
Surface Coatings
Functionalized coatings derived from this compound exhibit:
| Property | Performance |
|---|---|
| Corrosion Resistance | 85% reduction in oxidation rate |
| Adhesion | 20% improvement on steel substrates |
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